N,N-Diethyl chlorofluoroacetamide
Overview
Description
N,N-Diethyl chlorofluoroacetamide is a chemical compound with the molecular formula C6H11ClFNO and a molecular weight of 167.61 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-Diethyl chlorofluoroacetamide typically involves the reaction of 2-chloro-1,1,2-trifluoroethylamine with diethylamine in the presence of a suitable catalyst . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve bulk manufacturing processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
N,N-Diethyl chlorofluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can undergo hydrolysis to form corresponding amides and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl chlorofluoroacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the manufacturing of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl chlorofluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N,N-Diethyl chlorofluoroacetamide can be compared with other similar compounds, such as:
Chloroacetamide: A chlorinated organic compound with similar structural features but different chemical properties and applications.
Fluoroacetamide: Another fluorinated compound with distinct uses and reactivity.
Bromoacetamide: A brominated analogue with unique chemical behavior.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct reactivity and application potential .
Properties
IUPAC Name |
2-chloro-N,N-diethyl-2-fluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClFNO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRDJKCRGITHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326738 | |
Record name | 2-Chloro-N,N-diethyl-2-fluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-94-3 | |
Record name | 2-Chloro-N,N-diethyl-2-fluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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